Benzenesulfonamide, N,2,4-trimethyl-5-[methyl[(4-methylphenyl)sulfonyl]amino]-N-(2,4,6-trimethylphenyl)-
Overview
Description
Benzenesulfonamide, N,2,4-trimethyl-5-[methyl[(4-methylphenyl)sulfonyl]amino]-N-(2,4,6-trimethylphenyl)- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple methyl groups and a sulfonamide functional group. It is known for its stability and reactivity, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N,2,4-trimethyl-5-[methyl[(4-methylphenyl)sulfonyl]amino]-N-(2,4,6-trimethylphenyl)- typically involves multiple steps. One common method includes the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with N-methyl-4-methylbenzenesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N,2,4-trimethyl-5-[methyl[(4-methylphenyl)sulfonyl]amino]-N-(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Benzenesulfonamide, N,2,4-trimethyl-5-[methyl[(4-methylphenyl)sulfonyl]amino]-N-(2,4,6-trimethylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial and anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N,2,4-trimethyl-5-[methyl[(4-methylphenyl)sulfonyl]amino]-N-(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Similar Compounds
N,4-Dimethyl-N-phenylbenzenesulfonamide: Similar structure but lacks the additional methyl groups and sulfonyl amino group.
4-Methyl-N-tosylbenzenesulfonamide: Contains a similar sulfonamide group but differs in the substitution pattern on the benzene ring.
Uniqueness
Benzenesulfonamide, N,2,4-trimethyl-5-[methyl[(4-methylphenyl)sulfonyl]amino]-N-(2,4,6-trimethylphenyl)- is unique due to its multiple methyl groups and the presence of both sulfonamide and sulfonyl amino groups. This unique structure contributes to its distinct reactivity and wide range of applications in various fields.
Biological Activity
Benzenesulfonamide derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound N,2,4-trimethyl-5-[methyl[(4-methylphenyl)sulfonyl]amino]-N-(2,4,6-trimethylphenyl)- (CAS Number: 900137-03-3) is a sulfonamide that exhibits potential therapeutic properties. This article provides an in-depth review of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 500.7 g/mol. The structural complexity includes multiple methyl groups and sulfonamide functionalities that may influence its biological interactions.
Property | Value |
---|---|
CAS Number | 900137-03-3 |
Molecular Formula | C26H32N2O4S |
Molecular Weight | 500.7 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with target proteins, potentially inhibiting their enzymatic activity. This interaction may disrupt various biological pathways, leading to therapeutic effects such as anti-inflammatory and antimicrobial activities.
Antimicrobial Activity
Research has shown that benzenesulfonamide derivatives possess antimicrobial properties. For instance, studies indicate that these compounds can inhibit bacterial growth by interfering with folate synthesis pathways. In vitro assays demonstrated significant antibacterial effects against various strains of bacteria.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, benzenesulfonamide derivatives exhibited a dose-dependent reduction in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a possible application in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The structure-activity relationship of benzenesulfonamide derivatives indicates that modifications to the sulfonamide moiety and the introduction of alkyl groups can enhance biological activity. For example:
- Methyl Substitution : Increasing methyl substitutions on the aromatic rings generally improves solubility and bioavailability.
- Sulfonamide Group : The presence of the sulfonamide group is crucial for maintaining antibacterial activity.
Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of N,2,4-trimethyl-5-[methyl[(4-methylphenyl)sulfonyl]amino]-N-(2,4,6-trimethylphenyl)- against Gram-positive and Gram-negative bacteria. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial properties.
Study 2: Anti-inflammatory Activity
In another investigation, the compound was tested in a mouse model for its anti-inflammatory effects. Mice treated with the compound showed a significant reduction in paw edema compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.
Properties
IUPAC Name |
N,2,4-trimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]-N-(2,4,6-trimethylphenyl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O4S2/c1-17-9-11-23(12-10-17)33(29,30)27(7)24-16-25(20(4)15-19(24)3)34(31,32)28(8)26-21(5)13-18(2)14-22(26)6/h9-16H,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTDSCXMKBSZSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC(=C(C=C2C)C)S(=O)(=O)N(C)C3=C(C=C(C=C3C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501113156 | |
Record name | N,2,4-Trimethyl-5-[methyl[(4-methylphenyl)sulfonyl]amino]-N-(2,4,6-trimethylphenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501113156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
900137-03-3 | |
Record name | N,2,4-Trimethyl-5-[methyl[(4-methylphenyl)sulfonyl]amino]-N-(2,4,6-trimethylphenyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=900137-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,2,4-Trimethyl-5-[methyl[(4-methylphenyl)sulfonyl]amino]-N-(2,4,6-trimethylphenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501113156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.